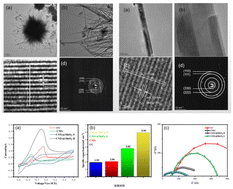CNFs@MnO2 nanofiber as anode material for improving the extracellular electron transfer of microbial fuel cells†
Catalysis Science & Technology Pub Date: 2023-12-13 DOI: 10.1039/D3CY01510F
Abstract
The relatively low microbial loading, low extracellular electron transfer efficiency, and poor electrocatalytic activity at the anode interface of microbial fuel cells limit their power generation efficiency. Based on this, using the high electrochemical specific surface area, high porosity, facile loading, and flexible support of electrospinning as well as the superior energy storage capability of MnO2, we successfully constructed two distinct morphologies of carbon nanofiber-loaded manganese dioxide electrocatalysts. The effects of carbon nanofiber-loaded nanoflower-shaped (CNF@MnO2-S) and nanorod-shaped (CNF@MnO2-R) manganese dioxide on the electrochemical performance of the anode, microbial fuel cell power generation and pollutant purification performance were comprehensively investigated. The impact of the two electrocatalysts on the anode biofilm was analyzed, revealing the mechanism for improving the performance of microbial fuel cells. The results show that compared to pure carbon cloth and carbon nanofiber-modified carbon cloth, the CNF@MnO2-R modified carbon cloth anode exhibits the best power generation performance. An outstanding performance improvement of about 27.9% highest output voltage (0.645 V), 27.9% maximum output power (821.549 mW m−2), 1.5 times and 2 times higher specific capacitance (5.93 mF cm−2), and 31.9% higher chemical oxygen demand (COD) removal rate (84.35%) were achieved, compared to that of the pure carbon cloth anode. The performance improvement can be mainly attributed to the rough surface, high porosity, and excellent electrocatalytic performance of CNF@MnO2-R. It not only increases the electrochemical specific surface area and bio-affinity at the anode interface but also promotes microbial adhesion and reproduction and regulates the electron transfer and information exchange process between the biofilm and the anode, thereby enhancing the power generation performance and organic matter removal rate of microbial fuel cells.


Recommended Literature
- [1] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [2] Back matter
- [3] A multicomponent macrocyclization strategy to natural product-like cyclic lipopeptides: synthesis and anticancer evaluation of surfactin and mycosubtilin analogues†
- [4] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [5] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [6] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [7] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [8] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [9] A C3-symmetric chiroptical molecular propeller based on hexakis(phenylethynyl)benzene with a threefold terephthalamide: stereospecific propeller generation through the cooperative transmission of point chiralities on the host and guest upon complexation†
- [10] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 1076-07-9
-
CAS no.: 1517-51-7
-
CAS no.: 126840-22-0
-
CAS no.: 16817-43-9









